1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Brand Name: Vulcanchem
CAS No.: 146368-08-3
VCID: VC21280913
InChI: InChI=1S/C17H23NO5S/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23)
SMILES: CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O
Molecular Formula: C17H23NO5S
Molecular Weight: 353.4 g/mol

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

CAS No.: 146368-08-3

Cat. No.: VC21280913

Molecular Formula: C17H23NO5S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate - 146368-08-3

Specification

CAS No. 146368-08-3
Molecular Formula C17H23NO5S
Molecular Weight 353.4 g/mol
IUPAC Name 1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate
Standard InChI InChI=1S/C17H23NO5S/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23)
Standard InChI Key VNVVCYZHLDDZFJ-UHFFFAOYSA-N
SMILES CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O
Canonical SMILES CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator